![molecular formula C35H33N3O4S B2937513 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681273-88-1](/img/structure/B2937513.png)

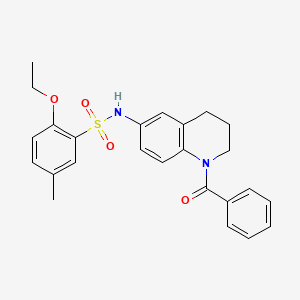

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not directly available, there are related studies that discuss the synthesis of similar compounds. For instance, a study discusses the synthesis of benzimidazole bridged benzophenone substituted indole scaffolds . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Directed Metalation Synthesis : The compound is used in directed metalation synthesis, a technique that involves the selective formation of carbon-metal bonds. It serves as a key intermediate in the synthesis of complex organic structures like benzothienopyranones (Pradhan & De, 2005).

- Formation of Novel Heterocyclic Compounds : It's instrumental in forming heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Shruthi et al., 2019).

Photophysical and Physicochemical Research

- Investigation of Photophysical Properties : The compound is used to study photophysical properties like absorption, emission, and fluorescence in different solvents. This research contributes to the development of fluorescent chemosensors for metal ion detection (Khan, 2020).

Environmental Applications

- Adsorption and Removal of Contaminants : Research on the compound contributes to the development of novel adsorption materials for the removal of environmental pollutants like benzophenone-4 from water, demonstrating its potential in environmental remediation (Zhou et al., 2018).

Medicinal Chemistry

- Antituberculosis Activity : Derivatives of the compound have been synthesized and evaluated for their antituberculosis activity. Some derivatives showed significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

- Inhibitory Activities on Carbonic Anhydrase Isoenzymes : The compound has been studied for its inhibitory effects on carbonic anhydrase isoenzymes, with potential implications in the treatment of various diseases (Kucukoglu et al., 2016).

Organic Chemistry Research

- Baeyer-Villiger Oxidation Studies : The compound is involved in studies exploring the Baeyer-Villiger oxidation process, a significant reaction in organic chemistry (Gambarotti & Bjørsvik, 2015).

Propriétés

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33N3O4S/c1-40-26-18-16-25(17-19-26)29-20-31(28-13-9-15-32(41-2)35(28)42-3)38(36-29)34(39)23-43-33-22-37(21-24-10-5-4-6-11-24)30-14-8-7-12-27(30)33/h4-19,22,31H,20-21,23H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKHXDGWXLPLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)